molecular formula C12H16O3 B8077236 5-(4-Methoxyphenoxy)pentanal

5-(4-Methoxyphenoxy)pentanal

Cat. No.: B8077236
M. Wt: 208.25 g/mol
InChI Key: DXQRIDDODBPXGP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)pentanal is an organic compound that belongs to the class of aldehydes. It features a pentanal chain attached to a 4-methoxyphenoxy group. This compound is of interest due to its unique structural properties, which combine an aromatic ether with an aliphatic aldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)pentanal typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenol and 5-bromopentanal.

    Ether Formation: 4-Methoxyphenol undergoes a nucleophilic substitution reaction with 5-bromopentanal in the presence of a base such as potassium carbonate to form this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ether formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)pentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 5-(4-Methoxyphenoxy)pentanoic acid.

    Reduction: 5-(4-Methoxyphenoxy)pentanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenoxy)pentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)pentanal involves its interaction with various molecular targets:

    Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

    Pathways Involved: The compound may interfere with cellular signaling pathways by modifying key proteins involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Similar aromatic aldehyde but lacks the pentanal chain.

    5-Phenoxypentanal: Similar structure but lacks the methoxy group on the aromatic ring.

    4-Methoxyphenol: Similar aromatic ether but lacks the aldehyde group.

Uniqueness

5-(4-Methoxyphenoxy)pentanal is unique due to the combination of an aromatic ether and an aliphatic aldehyde in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(4-methoxyphenoxy)pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-5-7-12(8-6-11)15-10-4-2-3-9-13/h5-9H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQRIDDODBPXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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